5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
Bromacil is an organic compound with the chemical formula C₉H₁₃BrN₂O₂ . It is a broad-spectrum herbicide primarily used for brush control on non-cropland areas and selective weed control in crops such as citrus and pineapple . Bromacil works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromacil can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromo-6-methyluracil with sec-butylamine under controlled conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, bromacil is produced by slurrying finely divided bromacil with water and heating it to form a complex . The conditions of time, temperature, solvent, and agitation must be carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromacil undergoes various chemical reactions, including:
Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Catalysts such as Au/TiO₂ can be used under simulated solar light to facilitate the oxidation of bromacil.
Reduction: Reducing agents like can be employed.
Substitution: Halogenated solvents and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .
Scientific Research Applications
Bromacil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of herbicide degradation and environmental impact.
Biology: Employed in plant bioassays to study its effects on photosynthesis and plant growth.
Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the control of invasive plants and noxious weeds on public lands.
Mechanism of Action
Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.
Comparison with Similar Compounds
Similar Compounds
Terbacil: Another uracil-based herbicide with similar properties and uses.
Lenacil: A uracil herbicide used for weed control in various crops.
Lithium Bromacil: A variant of bromacil used primarily on rights-of-way and non-crop sites.
Uniqueness of Bromacil
Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3 |
InChI Key |
OSOBMCTWSONQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C(C(=NC1=O)C)Br |
Origin of Product |
United States |
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